molecular formula C9H19NO2 B12705697 Methyl 3-(aminomethyl)-5-methylhexanoate CAS No. 1201805-54-0

Methyl 3-(aminomethyl)-5-methylhexanoate

Cat. No.: B12705697
CAS No.: 1201805-54-0
M. Wt: 173.25 g/mol
InChI Key: JDFPGFRTUSUWNI-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)-5-methylhexanoate is a branched-chain ester featuring an aminomethyl group at the 3-position and a methyl group at the 5-position of a hexanoate backbone. Its molecular formula is C₉H₁₇NO₂ (free base) or C₇H₉ClN₂O₂ (hydrochloride salt form), with a molecular weight of 188.61 g/mol for the hydrochloride derivative . This compound is structurally related to pregabalin, a gabapentinoid used to treat neuropathic pain and epilepsy. Notably, it has been identified as a methyl ester derivative of pregabalin intermediates or impurities, underscoring its pharmaceutical relevance .

Properties

CAS No.

1201805-54-0

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

methyl 3-(aminomethyl)-5-methylhexanoate

InChI

InChI=1S/C9H19NO2/c1-7(2)4-8(6-10)5-9(11)12-3/h7-8H,4-6,10H2,1-3H3

InChI Key

JDFPGFRTUSUWNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(=O)OC)CN

Origin of Product

United States

Preparation Methods

Urethane Exchange and Reduction Method

This method is described in detail in a 2020 patent (CN111302963A) and involves two main steps:

Step 1: Urethane Exchange Reaction

  • Starting from 3-methyl formate-5-methylhexanoic acid, the compound is reacted with ammonia in methanol or ethanol solution at room temperature (20-30 °C).
  • The reaction proceeds via urethane exchange to form 3-carbamoyl-5-methylhexanoic acid.
  • After reaction completion (monitored by TLC), the solvent is concentrated, and the pH is adjusted to acidic conditions (pH ~2) at low temperature (0-10 °C) to precipitate the intermediate.
  • The intermediate is isolated by filtration and drying.

Step 2: Reduction

  • The carbamoyl intermediate is reduced using lithium borohydride in tetrahydrofuran (THF) at low temperature (0-10 °C).
  • After completion, the reaction is quenched with ammonium chloride solution, and the pH is adjusted to neutral (~7.5).
  • The product, 3-aminomethyl-5-methylhexanoic acid, precipitates and is isolated by filtration and drying.
  • The methyl ester derivative can be obtained by esterification of the acid if required.

Yields and Purity

  • Yields for the urethane exchange step range from 67% to 95%, with purity above 96%.
  • Reduction yields range from 48% to 88%, with product purity exceeding 97%.
  • The overall process is noted for mild conditions, high purity (>99% in optimized cases), low waste, and industrial scalability.

Example Data Summary

Step Reagents/Conditions Yield (%) Purity (%) Notes
Urethane exchange Ammonia in methanol/ethanol, 20-30 °C 67-95 96.5-99.3 pH adjusted to ~2, filtration
Reduction LiBH4 in THF, 0-10 °C 48-88 97.5-99.2 Quenched with NH4Cl, pH ~7.5

Optical Resolution for Enantiomerically Pure Product

A 2011 patent (US20110144383) describes a process for preparing the (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid via optical resolution:

  • The racemic mixture is combined with S-(+)-Mandelic acid in a solvent system (alcohol, ketone, water, or mixtures).
  • The diastereomeric salt precipitates and is isolated.
  • The salt is then treated with polar protic or non-polar solvents, optionally with organic bases (e.g., triethylamine), to purify and isolate the pure enantiomer.
  • This method is critical for pharmaceutical applications where stereochemistry affects biological activity.

Enzymatic and Alternative Synthetic Routes

Research articles (e.g., from arkat-usa.org and lupinepublishers.com) report enzymatic hydrolysis and cyanide addition routes for intermediates leading to 3-(aminomethyl)-5-methylhexanoic acid derivatives:

  • Enzymatic hydrolysis using lipases to selectively hydrolyze esters.
  • Formation of cyano intermediates followed by acidification and amine salt formation.
  • These methods aim to improve yield, reduce cost, and enhance purity, especially for the (S)-enantiomer.

Comparative Table of Preparation Methods

Method Key Steps Reagents/Conditions Yield Range (%) Purity (%) Advantages Limitations
Urethane Exchange + Reduction Urethane exchange with ammonia; reduction Ammonia/methanol; LiBH4/THF, 0-10 °C 67-95 (step 1); 48-88 (step 2) 96.5-99.3 (step 1); 97.5-99.2 (step 2) Mild conditions, scalable, high purity Requires low temperature control
Optical Resolution Diastereomeric salt formation and isolation S-(+)-Mandelic acid; alcohol/ketone/water solvents Not specified High (enantiomeric purity) Produces enantiomerically pure product Additional purification steps
Enzymatic Hydrolysis & Cyanide Enzymatic selective hydrolysis; cyanide addition Lipase enzymes; NaCN; acid/base treatments Improved yields reported High purity Cost-effective, time-saving More complex reaction setup

Research Findings and Notes

  • The urethane exchange and reduction method is industrially favored due to its simplicity, mild reaction conditions, and minimal toxic waste generation.
  • Lithium borohydride is preferred over sodium or potassium borohydride for reduction due to better control and higher yields.
  • Optical resolution remains essential for pharmaceutical-grade material, especially for drugs like Pregabalin, which is structurally related.
  • Enzymatic methods offer greener alternatives but may require optimization for scale-up.
  • Reaction monitoring by thin-layer chromatography (TLC) is standard to ensure completion.
  • pH control during isolation steps is critical for product purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)-5-methylhexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Anticonvulsant Properties

Methyl 3-(aminomethyl)-5-methylhexanoate is primarily recognized for its role as a precursor to pregabalin, an anticonvulsant medication used to treat epilepsy and neuropathic pain. The compound activates L-glutamic acid decarboxylase (GAD), which enhances the production of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system (CNS) .

Table 1: Pharmacological Effects of this compound

ApplicationMechanism of ActionClinical Relevance
AnticonvulsantActivates GAD, increasing GABA levelsReduces seizure frequency in epilepsy patients
Neuropathic PainModulates calcium channelsProvides pain relief in diabetic neuropathy
Anxiety DisordersEnhances GABAergic transmissionAlleviates symptoms in generalized anxiety disorder

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to provide a dose-dependent protective effect against seizures, suggesting potential applications in treating various neurological disorders .

Synthesis and Resolution Processes

The synthesis of this compound involves several chemical processes, including resolution techniques to isolate the S-enantiomer, which is crucial for its pharmacological efficacy. A notable method involves combining racemic 3-(aminomethyl)-5-methylhexanoic acid with S-mandelic acid in a solvent mixture to yield the desired enantiomer .

Table 2: Synthesis Overview

StepDescriptionSolvents Used
Racemic MixtureFormation of racemic 3-(aminomethyl)-5-methylhexanoic acidWater, Alcohol
Resolution ProcessIsolation of S-enantiomer using S-mandelic acidIsopropyl alcohol, Methanol
Final PurificationCrystallization and dryingPolar protic/non-polar solvents

Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound in clinical settings:

  • Study on Epilepsy Management : A clinical trial demonstrated that patients treated with pregabalin (derived from this compound) experienced significant reductions in seizure frequency compared to placebo groups.
  • Neuropathic Pain Relief : Research highlighted that pregabalin effectively alleviated pain in patients with diabetic neuropathy, showcasing the therapeutic potential of this compound as a precursor .

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)-5-methylhexanoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active aminomethyl compound, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Research Implications

  • Pharmaceutical Relevance: The primary amine and ester in Methyl 3-(aminomethyl)-5-methylhexanoate make it a candidate for prodrug strategies, particularly in neuromodulators .
  • Synthetic Challenges : Ester group modifications (e.g., isopropyl, oxolan-3-yl) require tailored purification methods, as seen in crystallization protocols for triazine derivatives .
  • Safety Considerations : Analogues with reactive groups (e.g., acetoxy, ketone) may pose stability or toxicity risks, necessitating rigorous safety profiling .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the enantioselective synthesis of methyl 3-(aminomethyl)-5-methylhexanoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via chiral alkylation, as demonstrated in the preparation of its related acid derivative (S)-3-(aminomethyl)-5-methylhexanoic acid. Evans chiral auxiliary approaches using tert-butyl bromoacetate are preferred for scalability . Key factors include temperature control (e.g., -78°C for alkylation) and catalyst selection (e.g., LDA for deprotonation). Yields are optimized by avoiding racemization during esterification steps .

Q. How can researchers characterize the purity and stereochemical integrity of this compound?

  • Methodological Answer : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers. Confirm purity via NMR (¹H/¹³C) and LC-MS, referencing known spectral data for the racemic mixture (CAS 130912-52-6) and enantiopure forms (CAS 128013-69-4) . Melting point (148–150°C) and elemental analysis further validate structural integrity .

Q. What are the primary reaction pathways for derivatizing this compound, and how are these products analyzed?

  • Methodological Answer : Hydrolysis under acidic conditions yields 3-(aminomethyl)-5-methylhexanoic acid, while reduction with NaBH₄ produces alcohol derivatives. Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and characterize products using FT-IR (C=O stretch at ~1730 cm⁻¹) and mass spectrometry .

Advanced Research Questions

Q. How do competing synthetic routes for this compound compare in cost-efficiency and enantiomeric excess, and what analytical tools resolve data discrepancies?

  • Methodological Answer : Compare routes using cost modeling (e.g., "ideal process" projections) and chiral GC-MS for enantiomeric excess (ee) quantification. For example, mandelic acid resolution achieves >98% ee but requires additional steps, whereas asymmetric catalysis may reduce costs but yield lower ee (85–90%) . Discrepancies in reported yields (e.g., 70% vs. 85%) arise from solvent purity or catalyst aging; replicate studies under inert atmospheres (N₂/Ar) are critical .

Q. What kinetic and thermodynamic considerations govern the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Degradation pathways (e.g., ester hydrolysis) follow first-order kinetics; activation energy (Eₐ) is calculated via Arrhenius plots. Store at -20°C in amber vials to prevent photolytic decomposition, as suggested by analog studies on methyl esters .

Q. How can computational chemistry predict the reactivity of this compound in novel reaction environments, and what experimental validations are required?

  • Methodological Answer : Use DFT calculations (B3LYP/6-31G*) to model transition states for nucleophilic attacks on the ester group. Validate predictions with kinetic isotope effects (KIEs) and isotopic labeling (e.g., ¹⁸O in carbonyl). Correlate computed ΔG‡ with experimental rate constants from stopped-flow spectroscopy .

Contradictions and Safety Considerations

  • Synthesis Route Efficiency : reports higher ee using tert-butyl bromoacetate vs. benzyl derivatives, but scalability trade-offs exist. Reconcile by pilot-plant trials with DOE (Design of Experiments) .
  • Safety Protocols : While NIOSH/MSHA respirators are recommended for handling analogs (e.g., methoxyacetyl fentanyl), this compound-specific toxicity data are limited. Apply ALARA principles and use glovebox systems for inert syntheses .

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